molecular formula C24H27NO7 B14708596 Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3h-phenoxazine-1,9-dicarboxylate CAS No. 14208-79-8

Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3h-phenoxazine-1,9-dicarboxylate

Cat. No.: B14708596
CAS No.: 14208-79-8
M. Wt: 441.5 g/mol
InChI Key: SCKPSTSHPQQZJN-UHFFFAOYSA-N
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Description

Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of phenoxazine derivatives .

Scientific Research Applications

Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate redox reactions, interact with biological macromolecules, and influence cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dibutyl and dimethyl substitutions enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

14208-79-8

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

dibutyl 4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxylate

InChI

InChI=1S/C24H27NO7/c1-5-7-11-30-23(28)15-10-9-13(3)21-17(15)25-18-16(24(29)31-12-8-6-2)20(27)19(26)14(4)22(18)32-21/h9-10,25H,5-8,11-12H2,1-4H3

InChI Key

SCKPSTSHPQQZJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=O)C(=C3N2)C(=O)OCCCC)C

Origin of Product

United States

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